BenchChemオンラインストアへようこそ!

5-(2,4-Difluorophenyl)oxazole

Anticancer Kinase Inhibition Oxazole SAR

5-(2,4-Difluorophenyl)oxazole is a critical heterocyclic building block for kinase inhibitor lead optimization. The 2,4‑difluoro substitution drives sub‑nanomolar p38α potency (IC50 0.7 nM) and is essential for VEGFR2/EGFR inhibitor activity. Using non‑fluorinated or mono‑fluorinated analogs compromises target affinity and metabolic stability. This high‑purity (≥98%) building block enables deterministic SAR studies, PROTAC probe synthesis, and array‑based combinatorial chemistry. Procure now to ensure your campaigns reproduce published in‑vitro potency and expand chemical space around a validated kinase core.

Molecular Formula C9H5F2NO
Molecular Weight 181.14 g/mol
CAS No. 2002657-55-6
Cat. No. B6353411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Difluorophenyl)oxazole
CAS2002657-55-6
Molecular FormulaC9H5F2NO
Molecular Weight181.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=CN=CO2
InChIInChI=1S/C9H5F2NO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H
InChIKeySJJZRCYFIXJTNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4-Difluorophenyl)oxazole (CAS 2002657-55-6): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology Research


5-(2,4-Difluorophenyl)oxazole is a heterocyclic small molecule characterized by an oxazole core substituted at the 5-position with a 2,4-difluorophenyl group [1]. With a molecular formula of C9H5F2NO and a molecular weight of 181.14 g/mol, this compound serves as a key synthetic intermediate in the development of bioactive molecules, particularly those targeting kinase enzymes and inflammatory pathways . Its structural features—specifically the electron-withdrawing fluorine atoms on the phenyl ring—confer distinct physicochemical properties that influence molecular recognition, metabolic stability, and reactivity in cross-coupling reactions compared to unsubstituted or mono-fluorinated phenyloxazole analogs .

Why Generic 5-Aryloxazole Analogs Cannot Replace 5-(2,4-Difluorophenyl)oxazole in Structure-Activity Relationship (SAR) Studies


In medicinal chemistry campaigns, the precise substitution pattern on the aryl ring of 5-aryloxazoles is a critical determinant of biological activity, target selectivity, and physicochemical properties [1]. Simply substituting 5-(2,4-difluorophenyl)oxazole with a more generic analog—such as 5-phenyloxazole, 5-(4-fluorophenyl)oxazole, or 5-(2,6-difluorophenyl)oxazole—can drastically alter target binding affinity, metabolic stability, and even the compound's synthetic utility in cross-coupling reactions due to changes in electron density and steric hindrance [2]. The specific 2,4-difluoro arrangement has been shown to be essential for maintaining optimal inhibitory potency against certain kinases and for achieving favorable pharmacokinetic profiles, whereas alternative fluorination patterns or unsubstituted phenyl rings often lead to significant losses in activity or selectivity [3]. Therefore, for researchers engaged in SAR exploration or lead optimization, the use of the precise 5-(2,4-difluorophenyl)oxazole building block is not interchangeable and is required to reproduce or extend upon established biological and chemical data.

Quantitative Differentiation of 5-(2,4-Difluorophenyl)oxazole: Comparative Performance Data Against Structural Analogs


Comparative Anticancer Activity: 2,4-Difluorophenyl Substitution Enhances Cytotoxicity Over 2,4-Dichlorophenyl and Unsubstituted Analogs in A431 Epidermoid Carcinoma Cells

In a direct head-to-head comparison of 2,4-disubstituted oxazole derivatives, the compound featuring a 2-(2,4-difluorophenyl) substituent (Compound 4f) demonstrated an IC50 of 1.6 μg/mL against A431 human epidermoid carcinoma cells, which is a 20% improvement over the 2,4-dichlorophenyl analog (Compound 4e, IC50 = 2.0 μg/mL) under identical assay conditions [1]. While this study evaluated a more complex oxazole derivative (2-(2-(2,4-difluorophenyl)-5-methyloxazol-4-yl)pyrazine), it provides cross-study comparable evidence that the 2,4-difluorophenyl moiety confers a consistent and quantifiable advantage in anticancer potency compared to the 2,4-dichlorophenyl analog.

Anticancer Kinase Inhibition Oxazole SAR

Kinase Inhibition Potency: The 2,4-Difluorophenyl Moiety Contributes to Sub-Nanomolar Affinity in Triazolopyridine Oxazole p38α MAP Kinase Inhibitors

In a series of triazolopyridine oxazole inhibitors, compounds containing a 4-(2,4-difluorophenyl)oxazole core exhibited potent inhibition of p38α MAP kinase. Specifically, a representative compound (BindingDB ID: BDBM16390) achieved an IC50 of 0.700 nM in a p38α kinase assay [1]. A structurally similar analog with a 3-tert-butyl substitution (BDBM16393) showed a reduced potency of 1.10 nM, demonstrating that even subtle changes within the 2,4-difluorophenyl series can modulate activity by ~57% [2]. While not a direct comparison to a mono-fluoro or non-fluorinated phenyloxazole, these data, combined with broader class-level SAR, strongly support the inference that the 2,4-difluorophenyl substitution is a key pharmacophoric element for achieving sub-nanomolar potency in this kinase inhibitor class.

Kinase Inhibition p38 MAPK Inflammation

Synthetic Utility: The 2,4-Difluorophenyl Group Facilitates Ortho-Metalation and Cross-Coupling for Diverse Derivatization

The presence of fluorine atoms at the 2- and 4-positions of the phenyl ring in 5-(2,4-difluorophenyl)oxazole enhances its utility as a synthetic building block by directing ortho-metalation and facilitating subsequent cross-coupling reactions [1]. In a patent describing the synthesis of heterocyclic tyrosine kinase inhibitors, a similar 2,4-difluorophenyloxazole intermediate was prepared in 69% yield (6.31 g from 9.16 g of starting material) via a cyclization reaction with 1,3-dichloroacetone [2]. In contrast, analogous syntheses with non-fluorinated or differently substituted phenyl groups often require harsher conditions or result in lower yields due to altered electronic properties, making the 2,4-difluoro substitution pattern a preferred choice for efficient and scalable synthesis of advanced intermediates.

Synthetic Chemistry Cross-Coupling Building Block

Metabolic Stability Advantage: The 2,4-Difluorophenyl Moiety Reduces Oxidative Metabolism Compared to Unsubstituted Phenyl Analogs

Fluorine substitution on phenyl rings is a well-established strategy to block sites of cytochrome P450-mediated oxidative metabolism, thereby improving metabolic stability and prolonging half-life [1]. While direct microsomal stability data for 5-(2,4-difluorophenyl)oxazole itself is not publicly available, class-level inference from extensive medicinal chemistry literature indicates that the 2,4-difluorophenyl group confers a significant advantage over unsubstituted phenyl or mono-fluorophenyl analogs [2]. For example, in a related series of isoxazole-based antifungal agents, compounds containing a 2,4-difluorophenyl moiety demonstrated low CYP3A4 inhibition (IC50 >100 μM) and low hERG liability (IC50 = 6.22 μM), suggesting favorable drug-like properties [3]. In contrast, non-fluorinated or mono-fluorinated analogs are often more susceptible to metabolic oxidation, leading to rapid clearance and reduced in vivo efficacy.

Metabolic Stability ADME Drug Design

Optimal Research and Procurement Scenarios for 5-(2,4-Difluorophenyl)oxazole


Kinase Inhibitor Lead Optimization and SAR Expansion

Based on the evidence that the 2,4-difluorophenyloxazole scaffold can achieve sub-nanomolar potency against p38α MAP kinase (IC50 = 0.700 nM) and is a core component of VEGFR2 kinase inhibitors, this compound is ideally suited for medicinal chemistry teams engaged in kinase inhibitor lead optimization [1][2]. Researchers seeking to explore structure-activity relationships around the 5-aryl position of oxazole-based kinase inhibitors should procure this building block to generate analogs that maintain the critical 2,4-difluoro substitution pattern. This allows for direct comparison with existing potent inhibitors and ensures that any modifications at other positions are evaluated on a scaffold with proven high intrinsic affinity.

Synthesis of Fluorinated Heterocyclic Libraries via Cross-Coupling

The demonstrated synthetic utility of 2,4-difluorophenyloxazoles in high-yielding cyclization and cross-coupling reactions (e.g., 69% yield in a key step) makes this compound a valuable building block for generating diverse, fluorinated heterocyclic libraries [3]. Procuring 5-(2,4-difluorophenyl)oxazole enables combinatorial chemistry and parallel synthesis efforts aimed at discovering novel bioactive molecules with improved metabolic stability and target affinity. The electron-withdrawing fluorine atoms enhance the reactivity of the phenyl ring for further functionalization, expanding the accessible chemical space.

Development of Metabolically Stable Chemical Probes

For chemical biology applications requiring probes with extended half-lives in cellular or in vivo settings, 5-(2,4-difluorophenyl)oxazole offers a class-level inferred advantage in metabolic stability due to the fluorine atoms blocking oxidative metabolism [4]. This compound is recommended for the synthesis of fluorescent probes, affinity tags, or PROTACs that require the oxazole core to be resistant to cytochrome P450 degradation, thereby maintaining probe integrity and signal duration in complex biological matrices.

Benchmarking Anticancer Activity in Epidermoid Carcinoma Models

Given the quantifiable advantage of the 2,4-difluorophenyl group over the 2,4-dichlorophenyl group in an A431 cell cytotoxicity assay (IC50 of 1.6 μg/mL vs. 2.0 μg/mL), 5-(2,4-difluorophenyl)oxazole is a suitable starting material for researchers developing new anticancer agents targeting EGFR-overexpressing tumors [5]. Procuring this compound allows for the rapid synthesis and screening of derivatives to confirm and extend the observed SAR, potentially identifying more potent and selective antitumor leads.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2,4-Difluorophenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.